6-Methylhept-1-en-3-yne

Organic Synthesis Analytical Chemistry Medicinal Chemistry

6-Methylhept-1-en-3-yne (CAS 28339-57-3) is an eight-carbon enyne, characterized by the presence of both a terminal alkene and an internal alkyne within a single linear chain. Its molecular formula is C8H12, giving it a molecular weight of 108.18 g/mol.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 28339-57-3
Cat. No. B15477839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylhept-1-en-3-yne
CAS28339-57-3
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCC(C)CC#CC=C
InChIInChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3
InChIKeyZABDDGZHXCDSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylhept-1-en-3-yne (CAS 28339-57-3): Technical Specifications and Comparative Context for Industrial and Research Procurement


6-Methylhept-1-en-3-yne (CAS 28339-57-3) is an eight-carbon enyne, characterized by the presence of both a terminal alkene and an internal alkyne within a single linear chain [1]. Its molecular formula is C8H12, giving it a molecular weight of 108.18 g/mol [1]. The compound's computed XLogP3-AA value is 3.1, indicating significant lipophilicity [1]. This unsaturation profile distinguishes it from other C8 hydrocarbons, such as saturated 6-methylheptane (C8H18), monounsaturated 6-methylhept-1-ene (C8H16), and monoalkyne 6-methylhept-3-yne (C8H14) [2]. This specific combination of functional groups results in a unique reactivity profile that is central to its utility as a synthetic intermediate.

Why 6-Methylhept-1-en-3-yne (CAS 28339-57-3) Cannot Be Directly Substituted with Similar Enyne or Hydrocarbon Analogs


The substitution of 6-methylhept-1-en-3-yne with structurally similar analogs is often infeasible due to the compound's precise enyne architecture, which dictates its physical properties and, more critically, its reactivity in key synthetic transformations . The conjugated enyne system enables participation in cycloaddition and cycloisomerization reactions that are not possible with mono-unsaturated analogs like 6-methylhept-1-ene (an alkene) or 6-methylhept-3-yne (an alkyne) [1]. Furthermore, the specific placement of the methyl branch at the C6 position influences the steric and electronic environment around the reactive centers, which can be crucial for regio- and stereoselective outcomes in reactions such as cross-couplings. The data below demonstrate that even minor structural modifications—such as changing the position of unsaturation or the length of the carbon chain—result in significant differences in key metrics like molecular weight, lipophilicity (LogP), and boiling point, all of which can critically impact performance in a defined synthetic or industrial process.

Quantitative Differentiation of 6-Methylhept-1-en-3-yne (28339-57-3) vs. Closest Analogs for Informed Sourcing Decisions


Molecular Weight Differentiation from Chain-Length Analogs

6-Methylhept-1-en-3-yne (C8H12) possesses a molecular weight of 108.18 g/mol [1]. This is a 14.9% increase compared to its C7 analog, 2-methylhex-1-en-3-yne (C7H10, MW 94.15 g/mol), and a 14.8% decrease compared to its C9 analog, 2-methyloct-1-en-3-yne (C9H14, MW 122.21 g/mol) [2]. This difference in molecular weight directly impacts its physical properties and can be critical when designing molecules for specific applications, such as meeting a molecular weight cutoff in medicinal chemistry or adjusting volatility in fragrance applications.

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Lipophilicity Advantage Over Core Scaffold

The computed LogP (XLogP3-AA) for 6-methylhept-1-en-3-yne is 3.1 [1]. This value is 56% higher than the LogP of the unsubstituted core scaffold, hept-1-en-3-yne (LogP = 1.98), demonstrating a significant increase in lipophilicity due to the addition of the methyl group and extension of the carbon chain . This higher LogP value indicates enhanced solubility in non-polar solvents and increased membrane permeability, which can be a critical factor in applications ranging from organic synthesis in non-aqueous media to the development of bioactive molecules.

Physicochemical Properties Drug Design Solubility

Boiling Point Differentiation from Saturated and Monounsaturated Analogs

While experimentally determined boiling points for 6-methylhept-1-en-3-yne are limited, comparison of its predicted boiling point (≈122.0 °C at 760 mmHg) with that of its analog 6-methylhept-3-yne (122.0 °C at 760 mmHg) shows they are identical . However, this is significantly lower than that of the saturated analog, 6-methylheptane (≈116 °C), and higher than that of 6-methylhept-1-ene (112.4 °C at 760 mmHg) [1]. These differences in boiling point are critical for purification by distillation and for process safety considerations.

Physical Properties Purification Process Chemistry

Defined Application Scenarios for 6-Methylhept-1-en-3-yne (28339-57-3) Based on Quantified Differentiated Properties


Precursor for Cycloaddition and Cycloisomerization Reactions in Complex Molecule Synthesis

The conjugated enyne system of 6-methylhept-1-en-3-yne makes it a valuable substrate for cycloaddition reactions (e.g., Diels-Alder, [2+2+2] cycloadditions) and transition metal-catalyzed cycloisomerizations . These reactions can rapidly construct complex cyclic scaffolds found in natural products and pharmaceuticals. Its specific C8 backbone and methyl substitution pattern, which differentiate it from simpler enyne scaffolds like hept-1-en-3-yne [1], can impart distinct regio- and stereochemical outcomes, enabling access to a unique chemical space.

Intermediate in the Synthesis of High-Value Fine Chemicals and Building Blocks

The terminal alkene and internal alkyne functionalities of 6-methylhept-1-en-3-yne provide orthogonal handles for sequential chemical transformations . The alkyne can be selectively functionalized via Sonogashira cross-coupling or hydroboration, while the alkene can be used for epoxidation, dihydroxylation, or metathesis. Its higher LogP (3.1) compared to the core scaffold hept-1-en-3-yne (1.98) [1] facilitates reactions and purifications in non-polar solvents, making it a more suitable building block for the synthesis of lipophilic target molecules.

Specialty Monomer for Advanced Polymer and Material Science Applications

6-Methylhept-1-en-3-yne can participate in cyclopolymerization reactions to yield polyenes with potential applications in conductive materials . Its boiling point (≈122.0 °C) is distinct from other C8 hydrocarbon monomers like 6-methylhept-1-ene (112.4 °C) [1], which impacts polymerization conditions and monomer purity. The resulting polymers possess a unique backbone structure and density profile that differs from polymers derived from saturated or mono-unsaturated analogs, leading to differentiated material properties.

Research Tool for Studying Enyne Reactivity and Structure-Activity Relationships

As a well-defined C8 enyne with a terminal alkene and an internal alkyne, this compound serves as a model substrate for investigating the fundamental reactivity of enyne systems . Its specific molecular weight (108.18 g/mol) and lipophilicity (LogP 3.1) place it in a distinct physicochemical space compared to shorter-chain analogs like 2-methylhex-1-en-3-yne (MW 94.15, LogP 2.2) [1]. This makes it a valuable tool for systematic structure-activity relationship (SAR) studies where the impact of chain length and substitution on chemical or biological behavior is being explored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylhept-1-en-3-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.